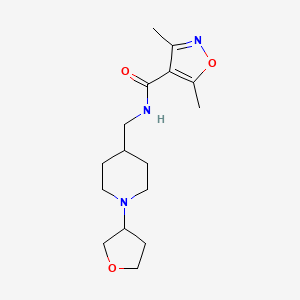
3,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H25N3O3 and its molecular weight is 307.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,5-Dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide is a synthetic compound belonging to the isoxazole class, characterized by its unique structural features that include a piperidine ring and a tetrahydrofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
The chemical structure and properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034607-35-5 |
| Molecular Formula | C16H25N3O3 |
| Molecular Weight | 307.39 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it may function as an enzyme inhibitor or receptor modulator, which is crucial for therapeutic applications. The presence of both the tetrahydrofuran and piperidine rings enhances its pharmacological profile by allowing it to bind effectively to biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related isoxazole derivatives can inhibit bacterial growth through mechanisms involving cell wall synthesis disruption and interference with nucleic acid metabolism.
Case Study: Antibacterial Efficacy
A comparative study evaluating the antibacterial activity of various isoxazole derivatives revealed that compounds with similar structures demonstrated varying degrees of efficacy against Gram-positive and Gram-negative bacteria. The results indicated that derivatives containing piperidine moieties showed enhanced activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,5-Dimethyl-N-(2-(4-(methylamino)piperidin-1-yl)-3,4-dioxocyclobut-1-enyl)isoxazole | Isoxazole ring with piperidine | Antibacterial activity |
| 4-(Methylsulfonyl)piperidin derivatives | Sulfonamide group | Anti-inflammatory effects |
| Indole derivatives | Heterocyclic structures | Antiviral and anticancer properties |
Pharmacological Applications
Due to its diverse biological activities, this compound holds potential for various therapeutic applications:
- Antibacterial Treatments : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
- Anti-inflammatory Agents : Similar compounds have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases.
- Cancer Therapy : The structural characteristics that allow interaction with cellular targets may also be exploited in cancer treatment strategies.
Propiedades
IUPAC Name |
3,5-dimethyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-11-15(12(2)22-18-11)16(20)17-9-13-3-6-19(7-4-13)14-5-8-21-10-14/h13-14H,3-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJCCSYFTIMHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














